

A Technical Guide to Pentaerythritol Distearate: Properties, Synthesis, and Pharmaceutical Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Pentaerythritol Distearate**, a versatile ester with significant potential in pharmaceutical formulations. This document details its physicochemical properties, synthesis, and applications, with a focus on its role in modern drug delivery systems. Experimental protocols and workflow visualizations are included to support practical application and further research.

Core Properties of Pentaerythritol Distearate

Pentaerythritol Distearate is a non-ionic surfactant and emulsifier.[1] It is a waxy, white to off-white solid at room temperature, valued for its ability to enhance the viscosity and stability of emulsions without imparting a waxy feel on the skin.[1][2] Its primary chemical identity is established by the esterification of the polyol pentaerythritol with two equivalents of stearic acid.[1][2]

Physicochemical Data

The key quantitative properties of **Pentaerythritol Distearate** are summarized in the table below for easy reference.

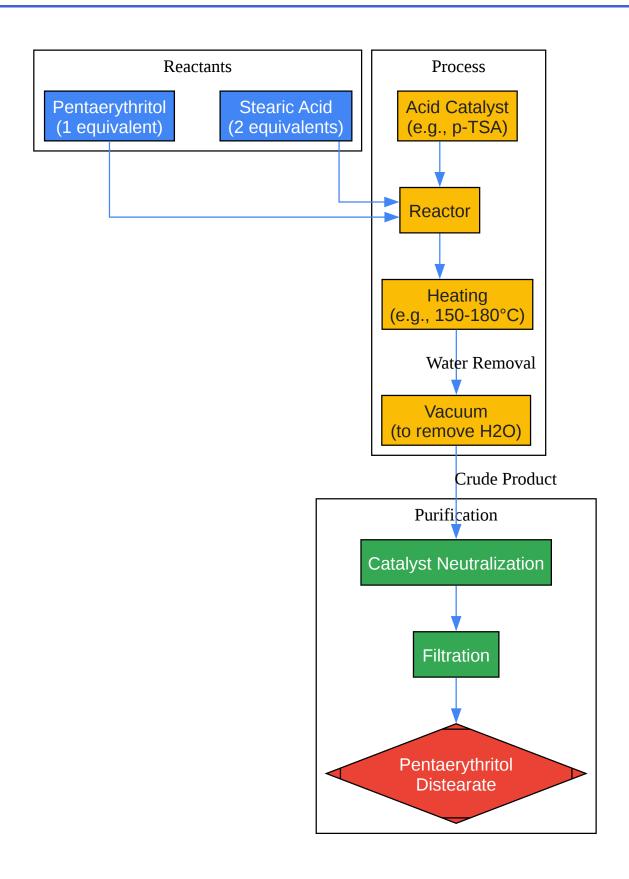


Property	Value	Source(s)
CAS Number	13081-97-5	[1][3]
Molecular Formula	C41H80O6	[1][3]
Molecular Weight	669.07 g/mol	[1][3]
Appearance	White to light yellow powder or crystal	[4]
Melting Point	72 °C	[4][5]
Boiling Point (Predicted)	680.8 ± 50.0 °C	[5]
Density (Predicted)	0.945 g/cm ³	[5]
Synonyms	Pentaerythrityl distearate, 2,2- bis(hydroxymethyl)propane- 1,3-diyl distearate	[1][3]

Synthesis of Pentaerythritol Distearate

The synthesis of **Pentaerythritol Distearate** is achieved through the direct esterification of pentaerythritol with stearic acid. This reaction involves heating the reactants, typically in the presence of a catalyst, and removing the water byproduct to drive the reaction to completion. While specific protocols for the distearate are proprietary, the synthesis of related pentaerythritol esters provides a reliable framework.





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Caption: General workflow for the synthesis of **Pentaerythritol Distearate**.



Experimental Protocol: Synthesis of Pentaerythritol Esters

The following protocol is adapted from established methods for synthesizing pentaerythritol esters, such as pentaerythritol tristearate and tetrastearate, and can be modified for the synthesis of the distearate.[6][7]

- Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a
 temperature probe, and a distillation apparatus (e.g., Dean-Stark trap) connected to a
 condenser and a vacuum source.
- Charging Reactants: Charge the flask with stearic acid and pentaerythritol in a 2:1 molar ratio.
- Catalyst Addition: Add an acid catalyst, such as p-toluenesulfonic acid (0.1-0.5% of total reactant weight), to the mixture.
- Esterification Reaction: Heat the mixture to 150-180°C under a gentle flow of nitrogen or under vacuum (e.g., 5-50 Pa).[7] The removal of water via the distillation apparatus will indicate the progression of the reaction.
- Monitoring: Monitor the reaction by measuring the acid value of the mixture. The reaction is considered complete when the acid value falls below a target threshold.
- Purification:
 - Cool the reaction mixture to approximately 90-100°C.
 - Neutralize the acid catalyst by adding a stoichiometric amount of a basic solution (e.g., 10% w/v sodium hydroxide).
 - Filter the hot mixture to remove any solid byproducts.
- Isolation: The molten product is then cooled to yield the solid Pentaerythritol Distearate.

Applications in Drug Development



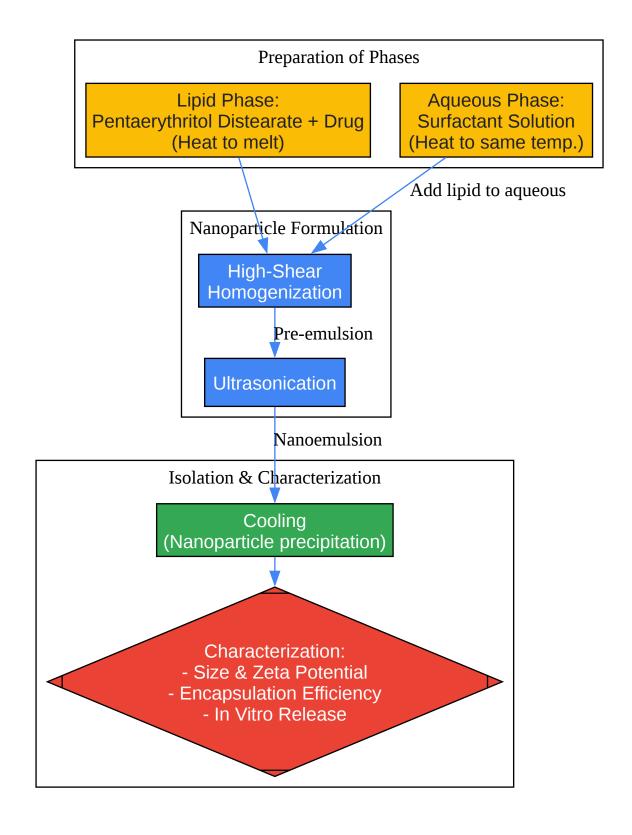
While widely used in cosmetics, **Pentaerythritol Distearate** and related esters are gaining attention in pharmaceutical sciences as functional excipients. Their lipid nature and safety profile make them suitable for formulating advanced drug delivery systems, particularly for poorly soluble drugs.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

Pentaerythritol esters can serve as the core lipid matrix in the formulation of SLNs and NLCs. [8] These nanosystems can enhance drug stability, improve the bioavailability of lipophilic drugs, and provide sustained or targeted release.[8] Potential applications include:

- Oral Drug Delivery: Encapsulation within a lipid matrix can protect drugs from the harsh gastrointestinal environment and enhance absorption.[8]
- Topical and Dermal Delivery: The occlusive properties of lipid-based nanoparticles can improve skin hydration and enhance the penetration of active pharmaceutical ingredients (APIs) into the skin.[8]
- Parenteral Drug Delivery: Formulations can be developed for intravenous administration of poorly water-soluble drugs.[8]





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Caption: Experimental workflow for preparing drug-loaded lipid nanoparticles.



Experimental Protocols for Formulation and Characterization

The following protocols are based on established methodologies for solid lipid nanoparticle preparation and are provided as a guide for researchers.

Protocol: Preparation of Drug-Loaded SLNs

This protocol describes the preparation of drug-loaded SLNs using a hot homogenization and ultrasonication method.

- Preparation of Lipid Phase: Melt the Pentaerythritol Distearate (e.g., at 80°C, above its melting point). Dissolve the lipophilic drug in the molten lipid.
- Preparation of Aqueous Phase: Prepare an aqueous solution containing a suitable surfactant (e.g., Poloxamer 188, Tween® 80). Heat the solution to the same temperature as the lipid phase.
- Homogenization: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5-10 minutes) to form a coarse pre-emulsion.
- Ultrasonication: Immediately subject the pre-emulsion to high-power ultrasonication (using a probe sonicator) for several minutes to reduce the particle size to the nanometer range.
- Cooling: Allow the resulting nanoemulsion to cool to room temperature while stirring. The solid lipid will recrystallize, forming the SLNs.

Protocol: Characterization of SLNs

- 1. Particle Size and Zeta Potential Analysis:
- Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
- Procedure: Dilute the SLN dispersion with deionized water and analyze using a suitable instrument (e.g., Malvern Zetasizer) to determine the mean particle size, polydispersity index (PDI), and zeta potential.
- Encapsulation Efficiency (EE) and Drug Loading (DL):



- Method: Ultrafiltration/centrifugation followed by quantification of the free drug.
- Procedure:
 - Separate the free, unencapsulated drug from the SLN dispersion using a centrifugal filter unit (e.g., Amicon® Ultra).
 - Quantify the amount of drug in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
 - Calculate EE and DL using the following formulas:
 - EE (%) = [(Total Drug Free Drug) / Total Drug] x 100
 - DL (%) = [(Total Drug Free Drug) / Total Weight of Lipid and Drug] x 100
- 3. In Vitro Drug Release Study:
- Method: Dialysis bag method.
- Procedure:
 - Place a known amount of the drug-loaded SLN dispersion into a dialysis bag with a suitable molecular weight cutoff.
 - Suspend the bag in a release medium (e.g., phosphate-buffered saline, pH 7.4)
 maintained at 37°C with constant stirring.
 - At predetermined time intervals, withdraw aliquots of the release medium and replace them with an equal volume of fresh medium.
 - Analyze the drug concentration in the withdrawn samples to determine the cumulative drug release over time.

Analytical Techniques for Quantification

Accurate quantification of **Pentaerythritol Distearate** is essential for quality control and formulation analysis. High-Performance Liquid Chromatography (HPLC) is a commonly



employed technique.

- Method: Reverse-phase HPLC (RP-HPLC).[4]
- Mobile Phase: A typical mobile phase consists of acetonitrile and water.[4] For Mass Spectrometry (MS) compatibility, formic acid can be used as an additive instead of phosphoric acid.[4]
- Detection: Since Pentaerythritol Distearate lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often required for sensitive detection.

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References

- 1. PENTAERYTHRITOL DISTEARATE Ataman Kimya [atamanchemicals.com]
- 2. sincereskincare.com [sincereskincare.com]
- 3. Pentaerythrityl distearate | C41H80O6 | CID 61575 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atamankimya.com [atamankimya.com]
- 5. PENTAERYTHRITOL DISTEARATE CAS#: 13081-97-5 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. CN104529766A Preparation method of pentaerythritol tristearate Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
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